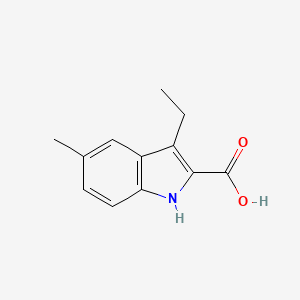

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

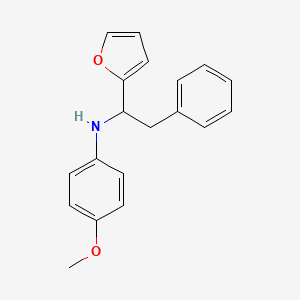

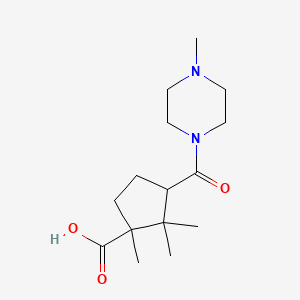

The compound 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a derivative of isoindole, which is a structural motif found in various pharmacologically active molecules. The isoindole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound contains additional functional groups, including a methoxyethyl side chain, a ketone (oxo) group, and a carboxylic acid moiety.

Synthesis Analysis

The synthesis of related isoindole derivatives can be inferred from the literature. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Although the target compound is not a benzoxazine, the principles of cyclization and functional group interconversion could be relevant. Similarly, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through controlled isomerization suggests that metal-catalyzed reactions could be employed to manipulate the isoindole framework .

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid would be characterized by the presence of a dihydroisoindole core, indicating partial saturation of the isoindole system. The methoxyethyl group would provide steric bulk and could influence the compound's conformation. The oxo group introduces a carbonyl functionality, which is a key site for chemical reactivity. The carboxylic acid group is a common functional group that can engage in hydrogen bonding and can be modified through various chemical reactions.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the carboxylic acid and ketone functionalities. The carboxylic acid could be converted into various derivatives, such as esters, amides, or anhydrides. The ketone could undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The presence of the methoxyethyl group could also influence the reactivity by steric hindrance or through its electron-donating effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The carboxylic acid group would confer acidity to the molecule, potentially allowing for salt formation with bases. The ketone group would contribute to the compound's polarity and could affect its solubility in organic solvents. The methoxyethyl group would add to the molecule's overall hydrophobic character. The compound's melting point, boiling point, and solubility would be key physical properties determined by its molecular structure.

Wissenschaftliche Forschungsanwendungen

Application 1: Dental Resins

- Methods of Application : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared . The mechanical properties, surface gloss, direct transmittance, and cytotoxicity were evaluated, along with the distribution of PMEA in the resin .

- Results or Outcomes : Resins with low-MW PMEA (2000 g mol−1) (PMEA-1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed . The PMEA-1 resin most effectively inhibited biofilm formation (approximately 50% reduction in biofilm mass and thickness compared to those of the control) .

Application 2: Thermoplastic Polyurethane

- Summary of the Application : The mechanical and thermal properties of the newly synthesized solid poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU) were studied .

- Methods of Application : The PMEA-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .

- Results or Outcomes : The storage modulus and the melting temperature of PMEA-based PU significantly increased from 1.5 × 10 4 Pa to 2.3 × 10 5 Pa and from 25 °C to 73 °C, respectively, as the molecular weight of PMEA-based PU increased .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-17-6-5-13-7-8-3-2-4-9(12(15)16)10(8)11(13)14/h2-4H,5-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVIOXYXZBTEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389972 |

Source

|

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

CAS RN |

436093-44-6 |

Source

|

| Record name | 2,3-Dihydro-2-(2-methoxyethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436093-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

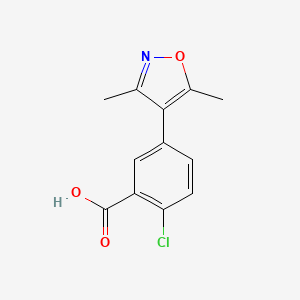

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)